molecular formula C9H10INO2 B13940696 1-Iodo-4-nitro-2-(propan-2-yl)benzene CAS No. 31539-92-1

1-Iodo-4-nitro-2-(propan-2-yl)benzene

Cat. No.: B13940696
CAS No.: 31539-92-1
M. Wt: 291.09 g/mol
InChI Key: QQZGOJBZSKJIKA-UHFFFAOYSA-N
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Description

1-Iodo-4-nitro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a nitro group, and an isopropyl group

Preparation Methods

The synthesis of 1-Iodo-4-nitro-2-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-iodo-2-(propan-2-yl)benzene, where the nitro group is introduced into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and reduction steps .

Chemical Reactions Analysis

1-Iodo-4-nitro-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Iodo-4-nitro-2-(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-nitro-2-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups into the molecule .

Comparison with Similar Compounds

1-Iodo-4-nitro-2-(propan-2-yl)benzene can be compared with other similar compounds such as:

    1-Iodo-2-nitrobenzene: Similar structure but lacks the isopropyl group.

    4-Iodonitrobenzene: Similar structure but lacks the isopropyl group and has the nitro group in a different position.

    1-Iodo-2-isopropylbenzene: Similar structure but lacks the nitro group.

The uniqueness of this compound lies in the combination of the iodine, nitro, and isopropyl groups, which confer distinct chemical properties and reactivity patterns .

Properties

CAS No.

31539-92-1

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

1-iodo-4-nitro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10INO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3

InChI Key

QQZGOJBZSKJIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])I

Origin of Product

United States

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